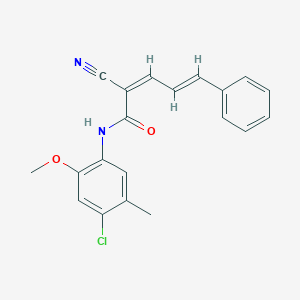

![molecular formula C27H21NO4 B2701230 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid CAS No. 2241131-05-3](/img/structure/B2701230.png)

5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

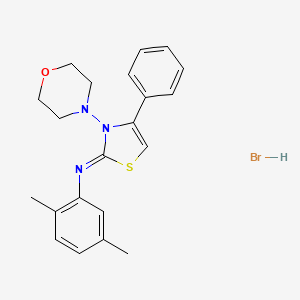

The compound “5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid” is a complex organic molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino group during peptide synthesis .

Synthesis Analysis

The synthesis of such compounds often involves the use of a C-H Activation methodology . This method, developed by Jin-Quan Yu and coworkers, involves the formation of a carbon-carbon (C-C) bond mediated by palladium (Pd) .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of the Fmoc group and the naphthalene ring. The Fmoc group consists of a fluorene moiety attached to a carbamate group, which is further linked to the naphthalene ring via a methylene (-CH2-) spacer .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be centered around the Fmoc group. The Fmoc group is typically removed (deprotected) under basic conditions, revealing the free amino group. This allows the amino group to participate in subsequent reactions, such as the formation of peptide bonds .科学的研究の応用

Synthesis and Structural Analysis

Research has focused on synthesizing and analyzing compounds with structural units similar to 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid. Aryl carboxamides, for instance, are found in several biologically active compounds, and the synthesis of mono- and difluoronaphthoic acids illustrates the exploration of fluorinated versions of naphthoic acids, which are relatively unknown compared to their benzoic acid counterparts. These synthetic pathways provide viable methods for producing fluorinated naphthoic acids, which could have potential applications in medicinal chemistry and material science (Tagat et al., 2002).

Environmental Degradation

Studies on the aerobic bacterial transformation of substituted naphthalenes by Pseudomonas fluorescens 5R shed light on the biodegradation capabilities of certain bacteria towards polycyclic aromatic hydrocarbons (PAHs). These findings have implications for environmental cleanup and bioremediation strategies, offering insights into the degradation pathways of complex organic pollutants (Leblond et al., 2000).

Coordination Polymers and Material Science

Research into naphthalene-amide-bridged Ni(II) complexes explores the assembly of coordination polymers and their properties, including electrochemistry and fluorescence responses. This work contributes to our understanding of the structural versatility and potential applications of these complexes in areas such as catalysis, sensor technology, and materials science (Zhao et al., 2020).

Chemical Sensing and Detection

The development of fluorescent probes for β-amyloid, based on derivatives of naphthalene, demonstrates the potential for using these compounds in medical diagnostics, specifically in the context of Alzheimer's disease. The synthesized probes exhibit high binding affinities and sensitivity, highlighting the role of such compounds in advancing molecular diagnostics and therapeutics (Fa et al., 2015).

Safety and Hazards

将来の方向性

The future directions for research involving this compound could include further exploration of its potential uses in peptide synthesis and other biochemical processes. Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, as well as its safety profile .

特性

IUPAC Name |

5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO4/c29-26(30)24-14-6-12-18-17(7-5-13-19(18)24)15-28-27(31)32-16-25-22-10-3-1-8-20(22)21-9-2-4-11-23(21)25/h1-14,25H,15-16H2,(H,28,31)(H,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNISTWYRRLHJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=C5C=CC=C(C5=CC=C4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-N-(4-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2701147.png)

![3-heptyl-9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2701154.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2701159.png)

![4-[(Cyanomethanesulfonyl)methyl]benzoic acid](/img/structure/B2701161.png)

![2-chloro-N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-methylacetamide](/img/structure/B2701163.png)

![(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2701166.png)

![(2S,3S,4S,5R,6R)-6-[[4,4,6a,6b,11,12,14b-Heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2701168.png)